molecular formula C10H18Cl2N2O B3807448 [2-(2,3-dihydro-1H-indol-1-yl)ethyl]amine dihydrochloride hydrate

[2-(2,3-dihydro-1H-indol-1-yl)ethyl]amine dihydrochloride hydrate

Cat. No. B3807448
M. Wt: 253.17 g/mol
InChI Key: WPADKIMUHIDKBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(2,3-dihydro-1H-indol-1-yl)ethyl]amine dihydrochloride hydrate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, such as medicinal chemistry and neuroscience. This compound is a derivative of tryptamine and has a unique structure that makes it an interesting molecule to study.

Scientific Research Applications

[2-(2,3-dihydro-1H-indol-1-yl)ethyl]amine dihydrochloride hydrate has been used in various scientific research applications, including medicinal chemistry, neuroscience, and drug discovery. It has been shown to have potential as a therapeutic agent for the treatment of various neurological disorders, such as depression, anxiety, and schizophrenia. Additionally, it has been studied for its potential use as a tool to study the serotonin system in the brain.

Mechanism of Action

The mechanism of action of [2-(2,3-dihydro-1H-indol-1-yl)ethyl]amine dihydrochloride hydrate is not fully understood. However, it is believed to act as a partial agonist at the 5-HT2A and 5-HT2C receptors in the brain, which are involved in the regulation of mood, cognition, and behavior. It has also been shown to modulate the activity of other neurotransmitter systems, such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
Studies have shown that [2-(2,3-dihydro-1H-indol-1-yl)ethyl]amine dihydrochloride hydrate can have various biochemical and physiological effects. It has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain, which can lead to an improvement in mood and cognitive function. Additionally, it has been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using [2-(2,3-dihydro-1H-indol-1-yl)ethyl]amine dihydrochloride hydrate in lab experiments is its ability to selectively modulate the activity of specific neurotransmitter systems. This can be useful in studying the role of these systems in various physiological and pathological conditions. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of [2-(2,3-dihydro-1H-indol-1-yl)ethyl]amine dihydrochloride hydrate. One area of interest is its potential use as a therapeutic agent for the treatment of various neurological disorders. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or limitations. Finally, the development of new and improved synthesis methods for this compound could lead to increased availability and accessibility for researchers.

properties

IUPAC Name

2-(2,3-dihydroindol-1-yl)ethanamine;hydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH.H2O/c11-6-8-12-7-5-9-3-1-2-4-10(9)12;;;/h1-4H,5-8,11H2;2*1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPADKIMUHIDKBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)CCN.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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